(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound “(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine, 4-methoxybenzaldehyde, and other reagents. The reaction conditions may involve:
Condensation reactions: Combining the amine and aldehyde groups under acidic or basic conditions.
Cyclization: Forming the thiazinane ring structure through intramolecular reactions.
Oxidation and reduction: Adjusting the oxidation states of specific functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or other oxidized forms.
Reduction: Reduction of imine groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for drug discovery and development.
Medicine
The compound’s potential therapeutic properties may be explored for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions may lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: shares structural similarities with other thiazinane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and ring structure, which confer distinct chemical and biological properties. These properties may make it more effective or selective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C28H29N3O6S |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H29N3O6S/c1-34-21-10-6-19(7-11-21)29-27(33)25-16-26(32)31(17-18-5-14-23(36-3)24(15-18)37-4)28(38-25)30-20-8-12-22(35-2)13-9-20/h5-15,25H,16-17H2,1-4H3,(H,29,33) |
InChI Key |
XWPXIZKBHVNFTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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